molecular formula C17H20N4O3 B5502228 2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile

2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5502228
M. Wt: 328.4 g/mol
InChI Key: UVHQKOFFFAWWRA-UHFFFAOYSA-N
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Description

The compound , 2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile, represents a class of chemicals that often feature in the synthesis of potential chemotherapeutic agents or pharmacological studies due to their structural complexity and activity. These compounds, particularly those with piperazine and oxazole rings, have been explored for various biological activities, including antimicrobial and receptor antagonist properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step protocols that yield the final product with good efficiency. For example, Wujec and Typek (2023) detailed the synthesis of a novel compound via a three-step protocol, utilizing HRMS, IR, 1H, and 13C NMR experiments for structural assignment (Wujec & Typek, 2023).

Molecular Structure Analysis

Detailed quantum chemical calculations, including energy, geometrical structure, and vibrational wavenumbers, have been performed on similar compounds using the DFT method. These studies help in understanding the molecular properties such as electric dipole moment, polarizability, and first static hyperpolarizability (El-Emam et al., 2012).

Chemical Reactions and Properties

Compounds with the piperazinyl and methoxyphenyl groups have been synthesized and evaluated for various biological activities, demonstrating the versatility and reactivity of these molecular frameworks. For instance, Bektaş et al. (2010) synthesized novel triazole derivatives and assessed their antimicrobial activities, showing the potential bioactivity of these compounds (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from structural characterization studies. Zhang et al. (2007) synthesized a new derivative of piperazinedione and characterized its structure using various analytical methods, offering insights into the compound's physical characteristics (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for understanding the potential applications of these compounds. Studies on related compounds often explore these aspects through synthesis, in vitro and in vivo evaluation, highlighting their relevance in medicinal chemistry and pharmacology (Gao et al., 2013).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel derivatives of 1,2,4-triazole, including compounds with structures related to "2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile", have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated good to moderate activity against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Synthesis of Potent PPARpan Agonists

An efficient synthesis of potent peroxisome proliferator-activated receptor (PPAR) pan agonists has been reported, which includes compounds structurally similar to "this compound". This research highlights the compound's relevance in therapeutic applications, particularly in the treatment of conditions modulated by PPARs (Guo et al., 2006).

Radiochemistry for PET Imaging

Research involving carbon-11-labeled arylpiperazinylthioalkyl derivatives, closely related to the chemical structure , has been conducted to develop new positron emission tomography (PET) radioligands for imaging of 5-HT1AR. These compounds provide valuable tools for neuroimaging and the study of neurological diseases (Gao et al., 2012).

Development of Novel Inhibitors

Derivatives of 1,2,3-benzotriazine, including structures akin to "this compound", have been synthesized and explored for their potential as inhibitors in various biological assays. This research demonstrates the compound's utility in designing novel inhibitors with specific biological targets (Boulton et al., 1988).

properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-20-7-9-21(10-8-20)17-15(11-18)19-16(24-17)12-23-14-5-3-13(22-2)4-6-14/h3-6H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHQKOFFFAWWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)COC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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